Phosphorus tribromide fundamental properties for organic synthesis
Phosphorus tribromide fundamental properties for organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Phosphorus tribromide (PBr₃) is a powerful and versatile reagent in organic synthesis, primarily utilized for the conversion of alcohols to alkyl bromides and the α-bromination of carboxylic acids. Its reactivity, high yields in specific applications, and stereochemical predictability make it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of the fundamental properties of PBr₃, detailed experimental protocols for its key reactions, and a summary of its core characteristics.
Core Properties of Phosphorus Tribromide
Phosphorus tribromide is a colorless to pale yellow, fuming liquid with a sharp, penetrating odor.[1][2] It is a dense liquid that reacts violently with water, making careful handling imperative.[1][3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of phosphorus tribromide is presented in the table below.
| Property | Value | References |
| Molecular Formula | PBr₃ | [4] |
| Molar Mass | 270.69 g/mol | [2] |
| Appearance | Clear, colorless to slight yellow fuming liquid | [2][4] |
| Density | 2.852 g/cm³ | [2] |
| Melting Point | -41.5 °C | [2] |
| Boiling Point | 173.2 °C | [2] |
| Solubility | Reacts with water and alcohol; soluble in ether, acetone, dichloromethane (B109758), chloroform, and carbon disulfide. | [5] |
| Refractive Index (n_D) | 1.697 | [2] |
Reactivity and Handling
Phosphorus tribromide exhibits dual Lewis acid and Lewis base character.[2][6] It can act as a Lewis acid (electrophile) in reactions with amines and as a Lewis base by forming adducts with Lewis acids like boron tribromide.[2][6] Its most significant role in organic synthesis is as a reagent for converting primary and secondary alcohols to alkyl bromides and carboxylic acids to acyl bromides.[6][7]
Safety and Handling Precautions:
-
Corrosivity: PBr₃ is highly corrosive and causes severe skin burns and eye damage.[8][9]
-
Reactivity with Water: It reacts violently with water, producing corrosive hydrogen bromide (HBr) gas and phosphorous acid (H₃PO₃).[3][8] This reaction is highly exothermic.
-
Toxicity: The fumes of HBr are toxic and can cause respiratory irritation.[8][9]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1][9]
-
Storage: PBr₃ should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and moisture.[3][10]
-
In situ Preparation: For safety reasons, PBr₃ is often prepared in situ by the reaction of red phosphorus with bromine.[3] This minimizes the hazards associated with its storage and handling.[11]
Key Synthetic Applications
Conversion of Alcohols to Alkyl Bromides
The reaction of phosphorus tribromide with primary and secondary alcohols is a highly efficient method for the synthesis of the corresponding alkyl bromides.[7][11] This reaction generally proceeds via an Sₙ2 mechanism, which has important stereochemical implications.[12][13]
Reaction Mechanism: The reaction involves two main steps:
-
Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms an alkyldibromophosphite intermediate, converting the hydroxyl group into a much better leaving group.[13][14]
-
Nucleophilic Substitution: A bromide ion, displaced in the first step, then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group from the backside. This Sₙ2 displacement results in the formation of the alkyl bromide with an inversion of configuration at the stereocenter and phosphorous acid as a byproduct.[13][14]
Due to the Sₙ2 nature of the reaction, it is most effective for primary and secondary alcohols.[11] Tertiary alcohols do not react efficiently via this pathway.[11] A significant advantage of using PBr₃ over hydrobromic acid is the avoidance of carbocation rearrangements, leading to cleaner products and higher yields, for instance, in the synthesis of neopentyl bromide from the corresponding alcohol (60% yield).[6][11]
This protocol is a generalized procedure based on established methodologies.
Materials:
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂). Place the flask in an ice bath.
-
Reagent Addition: Add 1-butanol to the flask. Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents per equivalent of alcohol) dropwise from the dropping funnel while stirring vigorously. Maintain the temperature of the reaction mixture between -10 and 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction mixture may then be stirred at room temperature or gently heated to reflux for a period of time (typically 1-4 hours) to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture over crushed ice or into cold water to quench the excess PBr₃.
-
Extraction: Transfer the mixture to a separatory funnel. If a solvent like dichloromethane was not used during the reaction, add it to extract the product. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Filter the drying agent.
-
Purification: Remove the solvent by rotary evaporation. The crude 1-bromobutane (B133212) can be purified by distillation. Collect the fraction boiling at the expected temperature for 1-bromobutane (101-103 °C).
Logical Workflow for Alcohol to Alkyl Bromide Conversion
Caption: General experimental workflow for the synthesis of alkyl bromides from alcohols using PBr₃.
α-Bromination of Carboxylic Acids (Hell-Volhard-Zelinsky Reaction)
Phosphorus tribromide is a key catalyst in the Hell-Volhard-Zelinsky (HVZ) reaction, which is used for the selective bromination of carboxylic acids at the α-carbon.[13][15]
Reaction Mechanism: The HVZ reaction is a multi-step process:
-
Formation of Acyl Bromide: The carboxylic acid reacts with PBr₃ to form an acyl bromide.[7][9] This step is crucial as the acyl bromide enolizes more readily than the parent carboxylic acid.[9]
-
Enolization: The acyl bromide tautomerizes to its enol form.[7][9]
-
α-Bromination: The enol form of the acyl bromide acts as a nucleophile and attacks bromine (Br₂), resulting in the formation of an α-bromo acyl bromide.[7][9]
-
Hydrolysis: The α-bromo acyl bromide is then hydrolyzed during the work-up with water to yield the final α-bromo carboxylic acid.[7]
This protocol outlines the general procedure for the Hell-Volhard-Zelinsky reaction.
Materials:
-
Propanoic acid
-
Phosphorus tribromide (PBr₃, catalytic amount) or red phosphorus
-
Bromine (Br₂)
-
Water
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, place the carboxylic acid and a catalytic amount of PBr₃ (or red phosphorus) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Bromine Addition: Heat the mixture. Slowly add bromine from the dropping funnel. The reaction is often initiated by gentle heating, and the temperature is maintained to sustain a steady reflux.
-
Reaction: Continue heating the reaction mixture until the bromine color disappears, indicating its consumption. This can take several hours.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and cautiously add water to hydrolyze the intermediate α-bromo acyl bromide to the α-bromo carboxylic acid. This step will also quench any unreacted PBr₃ and Br₂.
-
Purification: The product, 2-bromopropanoic acid, can be purified by distillation under reduced pressure.
Reaction Pathway for the Hell-Volhard-Zelinsky Reaction
Caption: Key intermediates in the Hell-Volhard-Zelinsky α-bromination of a carboxylic acid.
Conclusion
Phosphorus tribromide is a highly effective reagent for the conversion of primary and secondary alcohols to alkyl bromides and for the α-bromination of carboxylic acids. Its predictable reactivity and the stereospecificity of the Sₙ2 reaction with alcohols make it a valuable tool in organic synthesis. However, its hazardous nature, particularly its violent reaction with water and its corrosivity, necessitates careful handling and adherence to strict safety protocols. A thorough understanding of its properties and reaction mechanisms is essential for its safe and successful application in research and development.
References
- 1. Synthesis routes of 2-Bromopropiophenone [benchchem.com]
- 2. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 6. Chemistry 210 Experiment 8 [home.miracosta.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. byjus.com [byjus.com]
- 12. prepchem.com [prepchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
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